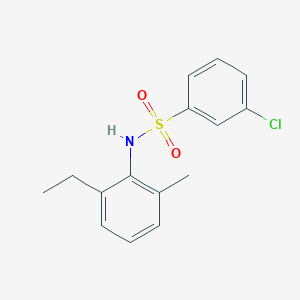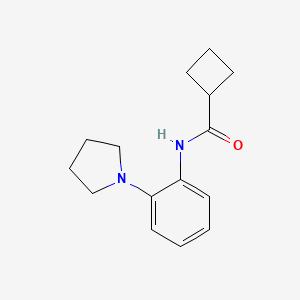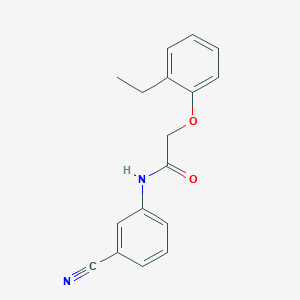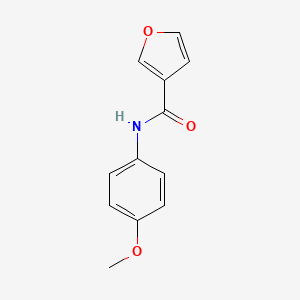
N-cyclooctyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-1-benzofuran-2-carboxamide, also known as Otenabant, is a synthetic compound that belongs to the class of benzofuran carboxamides. This compound has been extensively studied for its potential applications in the field of obesity and related metabolic disorders.
Mécanisme D'action
The mechanism of action of N-cyclooctyl-1-benzofuran-2-carboxamide involves the selective blockade of CB1 receptors in the brain. CB1 receptors are widely distributed in the central nervous system and are involved in the regulation of appetite, energy metabolism, and other physiological processes. By blocking CB1, N-cyclooctyl-1-benzofuran-2-carboxamide reduces the activity of the endocannabinoid system, which is responsible for promoting food intake and energy storage.
Biochemical and Physiological Effects:
N-cyclooctyl-1-benzofuran-2-carboxamide has been shown to reduce food intake and promote weight loss in animal models and human clinical trials. The compound also improves glucose metabolism, insulin sensitivity, and lipid profile in obese individuals. Additionally, N-cyclooctyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclooctyl-1-benzofuran-2-carboxamide in lab experiments include its high potency and selectivity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. The compound is also stable and easy to handle, making it suitable for a wide range of experimental protocols. However, the limitations of using N-cyclooctyl-1-benzofuran-2-carboxamide include its high cost and limited availability, which can restrict its use in large-scale studies.
Orientations Futures
There are several future directions for the research and development of N-cyclooctyl-1-benzofuran-2-carboxamide. One area of focus is the optimization of the synthesis method to improve the efficiency and scalability of the process. Another area of interest is the development of new analogs and derivatives of N-cyclooctyl-1-benzofuran-2-carboxamide with improved pharmacological properties. Additionally, further studies are needed to explore the potential applications of N-cyclooctyl-1-benzofuran-2-carboxamide in other areas of medicine, such as neurodegenerative diseases and cancer.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-1-benzofuran-2-carboxamide involves the reaction of 1,2-benzofuran with cyclooctylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity. The synthesis method has been optimized over the years to improve the efficiency and scalability of the process.
Applications De Recherche Scientifique
N-cyclooctyl-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in the field of obesity and related metabolic disorders. The compound works by selectively blocking the cannabinoid receptor type 1 (CB1) in the brain, which is responsible for regulating appetite and energy metabolism. By blocking CB1, N-cyclooctyl-1-benzofuran-2-carboxamide reduces food intake and promotes weight loss.
Propriétés
IUPAC Name |
N-cyclooctyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(18-14-9-4-2-1-3-5-10-14)16-12-13-8-6-7-11-15(13)20-16/h6-8,11-12,14H,1-5,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQEKLKBYLRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)

![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)

![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)
